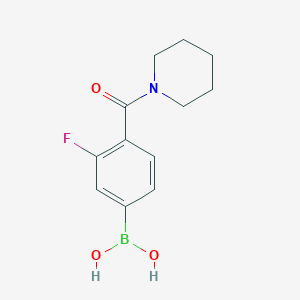

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO3/c14-11-8-9(13(17)18)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKPNGZOEOPRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660200 | |

| Record name | [3-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-10-8 | |

| Record name | [3-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

An In-Depth Technical Guide to the Synthesis and Characterization of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Foreword: The Strategic Value of Fluorinated Arylboronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and the utilization of robust cross-coupling methodologies are cornerstones of rational drug design. (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid emerges as a highly valuable building block, embodying the convergence of these critical elements. Its structure is not a random assortment of functionalities but a carefully considered scaffold. The arylboronic acid moiety serves as a linchpin for Suzuki-Miyaura cross-coupling reactions, one of the most powerful and versatile methods for constructing carbon-carbon bonds.[1][2] The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity by altering its electronic properties and pKa.[3][4] Furthermore, the piperidine-carbonyl substructure offers a versatile handle for modulating physicochemical properties and exploring structure-activity relationships (SAR).

This guide provides an in-depth exploration of the synthesis, purification, and characterization of this key intermediate. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that govern each experimental choice.

Compound Profile & Key Properties

A summary of the essential physicochemical properties of the target compound is presented below.

| Property | Value | Reference |

| IUPAC Name | (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid | [5] |

| CAS Number | 874289-10-8 | [6] |

| Molecular Formula | C₁₂H₁₅BFNO₃ | [6] |

| Molecular Weight | 251.06 g/mol | [6] |

| Appearance | Solid | [7] |

| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent | [8] |

Part 1: A Logic-Driven Synthetic Strategy

The synthesis of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid is a multi-step process that requires careful control of reaction conditions, particularly during the formation of the organometallic intermediate. The following pathway is a robust and logical approach derived from established methodologies for arylboronic acid synthesis.[9]

Overall Synthetic Workflow

Caption: Proposed synthetic pathway for the target boronic acid.

Protocol 1.1: Synthesis of (4-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone (Amide Intermediate)

Causality: The synthesis begins by constructing the stable amide backbone. Conversion of the starting carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive electrophile. This is necessary to drive the subsequent nucleophilic acyl substitution with piperidine to completion, forming the robust amide bond.

Step-by-Step Methodology:

-

Activation: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC.

-

Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.

-

Amination: Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of piperidine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) dropwise. The base is critical for scavenging the HCl generated during the reaction.

-

Workup: After the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amide intermediate.

Protocol 1.2: Synthesis of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Causality: This step is the crux of the synthesis. A metal-halogen exchange using an organolithium reagent like n-butyllithium converts the inert aryl bromide into a potent aryl nucleophile. This intermediate is then "trapped" with a borate ester, such as triisopropyl borate. The reaction is conducted at cryogenic temperatures (-78 °C) to prevent unwanted side reactions of the highly reactive aryllithium species. The final step is a simple acidic hydrolysis to convert the boronate ester into the desired boronic acid.

Step-by-Step Methodology:

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the amide intermediate, (4-bromo-2-fluorophenyl)(piperidin-1-yl)methanone (1.0 eq), in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at this temperature.

-

Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains at -78 °C.

-

Quenching & Hydrolysis: After stirring for an additional 2-3 hours at -78 °C, allow the reaction to slowly warm to 0 °C. Quench the reaction by the slow addition of 2M aqueous HCl. Stir vigorously for at least 1 hour to ensure complete hydrolysis of the boronate ester.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.

Part 2: The Critical Challenge of Purification

Boronic acids are notoriously difficult to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate, forming boroxine anhydrides.[10] Therefore, non-chromatographic methods or specialized chromatographic techniques are often preferred.

Protocol 2.1: Purification via Acid-Base Extraction

Causality: This method leverages the weakly acidic nature of the boronic acid functional group. By treating the crude product with a base, a water-soluble boronate salt is formed, allowing for the removal of non-acidic organic impurities via solvent extraction. Subsequent re-acidification precipitates the purified boronic acid.[11]

Step-by-Step Methodology:

-

Basification: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Extraction: Extract the organic solution with a dilute aqueous base (e.g., 1M NaOH or K₂CO₃). The boronic acid will move into the aqueous layer as its salt.

-

Separation: Separate the aqueous layer and wash it once with fresh organic solvent to remove any remaining neutral impurities.

-

Acidification: Cool the aqueous layer to 0 °C and slowly acidify with 2M HCl until the pH is ~2-3. The purified boronic acid should precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

Alternative Purification Strategies:

-

Recrystallization: If the product is sufficiently crystalline, recrystallization from solvents like hot ethanol or an ethyl acetate/hexane mixture can be effective.[12]

-

Derivatization: For particularly challenging purifications, forming a crystalline adduct with diethanolamine can be a powerful strategy. The adduct is easily isolated and can be hydrolyzed back to the pure boronic acid.[12]

Part 3: Comprehensive Characterization & Validation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Signals in the aromatic region (7-8 ppm) with characteristic splitting patterns due to fluorine-hydrogen coupling. Resonances for piperidine protons (typically 1.5-4.0 ppm). A broad singlet for the B(OH)₂ protons. | Confirms the proton framework and substitution pattern of the molecule. |

| ¹³C NMR | Aromatic carbon signals, with splittings for carbons near the fluorine atom (C-F coupling). A carbonyl carbon signal (~165-170 ppm). Piperidine carbon signals. The carbon attached to boron can sometimes be difficult to observe.[13] | Validates the carbon skeleton of the compound. |

| ¹⁹F NMR | A single resonance, confirming the presence of one fluorine environment in the molecule.[14] | Unambiguously confirms the presence and electronic environment of the fluorine atom. |

| ¹¹B NMR | A characteristic broad signal in the range of 25-30 ppm.[13] | Confirms the presence of the sp²-hybridized boron center of the boronic acid. |

| Mass Spec (MS) | Observation of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (251.06). | Confirms the elemental composition and molecular weight. |

| HPLC | A single major peak, allowing for the quantification of purity (typically >95%). | Provides a quantitative measure of the product's purity. |

Part 4: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern synthesis, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[15][16]

General Reaction Scheme

Caption: General schematic of a Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations: The reaction proceeds via a catalytic cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

-

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, base, and solvent is critical and must be optimized for each specific substrate pairing. The electronic nature of the fluoro-substituent on the boronic acid can influence the rate of transmetalation, making it a key parameter in reaction design.

References

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development.

- Process for purification of boronic acid and its derivatives. (2005). Google Patents.

-

How to purify boronic acids/boronate esters?. (2016). ResearchGate. Available at: [Link]

-

Purification of boronic acids?. (2017). Reddit. Available at: [Link]

- 3-Fluoro-4-(4-oxopiperidine-1 -carbonyl)phenylboronic acid. MySkinRecipes.

-

Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit. Available at: [Link]

-

3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid, 98%. Amerigo Scientific. Available at: [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Medium. Available at: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Available at: [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]

-

Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonpre. (2022). The Royal Society of Chemistry. Available at: [Link]

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2017). MDPI. Available at: [Link]

-

Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2005). Organic Letters. Available at: [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. (2017). ResearchGate. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Molecules. Available at: [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Regensburg. Available at: [Link]

-

Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. (2020). University of Regensburg. Available at: [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. usbio.net [usbio.net]

- 7. (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid [cymitquimica.com]

- 8. 3-Fluoro-4-(4-oxopiperidine-1 -carbonyl)phenylboronic acid [myskinrecipes.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 12. reddit.com [reddit.com]

- 13. rsc.org [rsc.org]

- 14. db-thueringen.de [db-thueringen.de]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid CAS number and supplier

Technical Guide: (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

A Senior Application Scientist's Guide for Researchers in Drug Discovery

This guide provides an in-depth overview of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid, a key building block in modern medicinal chemistry. We will explore its properties, core applications, and provide field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Fluorinated Boronic Acids

Phenylboronic acids are foundational reagents in organic synthesis, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming method is a cornerstone of drug discovery, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmacologically active molecules.

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid is a particularly valuable reagent. The fluorine atom at the 3-position can significantly modulate the physicochemical properties of a final compound, often improving metabolic stability, binding affinity, and membrane permeability. The piperidine-1-carbonyl group provides a versatile handle for further chemical modification or for establishing key interactions with biological targets. This guide offers a practical framework for effectively utilizing this reagent.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is critical for experimental reproducibility. The definitive identifier for this compound is its CAS number.

-

Chemical Name: (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

-

Synonyms: 3-Fluoro-4-(piperidin-1-ylcarbonyl)benzeneboronic acid

-

CAS Number: 874289-10-8[2]

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 874289-10-8 | Angene Chemical[2] |

| Molecular Formula | C₁₂H₁₅BFNO₃ | Angene Chemical[2] |

| Molecular Weight | 251.06 g/mol | Angene Chemical[2] |

| MDL Number | MFCD08436039 | Angene Chemical[2] |

Section 2: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction facilitates the formation of a C-C bond between this reagent and an aryl or heteroaryl (pseudo)halide.

Mechanistic Causality

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions. The choice of catalyst, ligand, base, and solvent system is interdependent and crucial for success.

-

Catalyst (Palladium Source): A Pd(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or is used directly, for example, as Pd(PPh₃)₄.

-

Base: The base is critical for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.[4] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Workflow Diagram: Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps of the reaction mechanism.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid with a generic aryl bromide.

Objective: Synthesize a biaryl product via Suzuki-Miyaura coupling.

Materials:

-

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Nitrogen or Argon source

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid (1.0 eq), the chosen aryl bromide (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (3.0 eq).

-

Expert Insight: Using a slight excess of the aryl bromide can help drive the reaction to completion, especially if the boronic acid is prone to decomposition. The catalyst loading is typically 1-5 mol%; 3 mol% is a conservative and effective starting point.

-

-

Inerting the Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solution should be stirred.

-

Expert Insight: The solvent mixture must be thoroughly degassed before addition to remove dissolved oxygen. This can be achieved by bubbling inert gas through the solvent for 20-30 minutes prior to use.

-

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel and separate the organic layer. d. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Section 3: Safety, Handling, and Storage

Proper handling is essential for safety and for preserving the integrity of the reagent.

-

Safety: Based on available data, this compound should be treated as a potential irritant.

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. Boronic acids can be susceptible to dehydration (forming boroxines) or degradation, so proper storage is key to maintaining reactivity.

Section 4: Commercial Suppliers

This reagent is available from several chemical suppliers specializing in building blocks for research and development.

| Supplier | Website |

| Angene Chemical | |

| Dayang Chem (Hangzhou) Co., Ltd. |

References

-

Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. ACS Catalysis, 6(12), 8069–8098. [Link]

-

Zhang, Z., et al. (2020). Suzuki–Miyaura Catalyst-Transfer Polymerization: New Mechanistic Insights. Accounts of Chemical Research, 53(6), 1268–1283. [Link]

-

Nagy, T., et al. (2018). Suzuki-Miyaura cross-coupling reactions in aqueous media: green and sustainable syntheses of biaryls. Beilstein Journal of Organic Chemistry, 14, 2548–2576. [Link]

-

Sharma, P., et al. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(13), 4438-4464. [Link]

-

A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. (2023). Organic Chemistry Research, 9(2), 159-173. [Link]

-

Wang, D., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions, 52(6), 1827-1833. [Link]

-

Angene Chemical. (n.d.). (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid, 98%. Retrieved from [Link]

-

MacKinnon, S. M., et al. (2023). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 27(1), 135–145. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Angene - (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid | 874289-10-8 | MFCD08436039 | AG004MVL [japan.angenechemical.com]

- 3. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

1H NMR and 13C NMR spectra of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Abstract

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid is a key trifunctional building block in medicinal chemistry and materials science, integrating a reactive boronic acid moiety with a fluorinated aromatic scaffold and an amide linkage. A comprehensive understanding of its structure is paramount for its effective utilization. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will deconstruct the anticipated spectral features, explaining the causal relationships between the molecular architecture—including the electronic effects of the fluorine, carbonyl, and boronic acid substituents—and the resulting chemical shifts and coupling constants. This document serves as a predictive and interpretive resource for researchers, offering detailed protocols for sample preparation and data acquisition to ensure high-fidelity spectral analysis.

Molecular Architecture and its Spectroscopic Implications

The NMR spectrum of a molecule is a direct reflection of its electronic environment. In (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid, the interplay between three distinct functional groups on the benzene ring dictates the spectral output.

-

Boronic Acid (-B(OH)₂): This group is a weak Lewis acid and acts as a weak deactivating group on the aromatic ring. Its primary influence is on the ipso-carbon (C1) and the adjacent ortho positions. The boron nucleus (¹¹B and ¹⁰B) is quadrupolar, which can lead to broadening of the signal for the directly attached carbon (C1)[1].

-

Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. It also participates in resonance, donating lone-pair electron density to the ring. Its most significant spectroscopic impact is the introduction of spin-spin coupling to nearby proton and carbon nuclei (H-F and C-F coupling)[2][3].

-

Piperidine-1-carbonyl (-C(O)N(CH₂)₅): This amide group is a moderately deactivating, meta-directing substituent. The carbonyl group withdraws electron density from the ring, while the nitrogen lone pair's resonance is primarily directed into the carbonyl, limiting its donation to the ring. A key feature of amides is the potential for restricted rotation around the C-N bond, which can lead to magnetic inequivalence of the piperidine protons, particularly those alpha to the nitrogen[4].

The combined electronic effects of these substituents create a unique magnetic environment for each nucleus, which can be predicted and interpreted using NMR spectroscopy.

Caption: Standard workflow for NMR sample preparation and analysis.

Spectrometer Parameters

-

Instrument: 400 MHz (or higher) spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans (NS): 16-32.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

-

Number of Scans (NS): 1024-4096 (dependent on concentration).

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Conclusion

The ¹H and ¹³C NMR spectra of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid are rich with structural information. The key identifying features are the characteristic splitting patterns in the aromatic region caused by both H-H and H-F/C-F couplings, the distinct downfield signal of the carbon directly attached to fluorine with its large ¹J_CF coupling constant, and the aliphatic signals corresponding to the piperidine moiety. By understanding the underlying principles of substituent effects and spin-spin coupling, researchers can confidently assign the observed signals to the molecular structure, verifying the identity and purity of this versatile chemical building block. This guide provides a robust predictive framework and a validated experimental approach to achieve this goal.

References

-

South Dakota State University. 11B NMR Chemical Shifts. [Link]

-

Optica Publishing Group. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. [Link]

-

Royal Society of Chemistry. 17O NMR studies of boronic acids and their derivatives. [Link]

-

ACS Publications. Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Link]

-

ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

-

Duke University. The Duke NMR Center Coupling constants. [Link]

-

JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

-

Iowa State University. NMR Coupling Constants. [Link]

-

Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

ResearchGate. Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. [Link]

-

Wikipedia. Piperidine. [Link]

-

ACS Publications. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

-

ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

University of York. NMR Sample Preparation. [Link]

-

PubChem. Piperidine. [Link]

-

University College London. Sample Preparation. [Link]

-

Wiley Online Library. † 1H-NMR and 13C-NMR Spectra. [Link]

-

Bruker. NMR Sample Preparation. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

PubChem. 4-Fluorophenylboronic acid. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

Chemistry LibreTexts. 6: NMR Preparation. [Link]

-

University of Calgary. Ch 13 - Aromatic H. [Link]

-

ScienceDirect. FLOURINE COUPLING CONSTANTS. [Link]

-

SpectraBase. 3-Fluorophenylboronic acid - Optional[1H NMR] - Spectrum. [Link]

-

University of Puget Sound. 13-C NMR Chemical Shift Table. [Link]

-

Royal Society of Chemistry. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

A Senior Application Scientist's Technical Guide to (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid: Sourcing, Purity, and Application

Abstract

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid, registered under CAS Number 874289-10-8, is a highly functionalized building block crucial to modern medicinal chemistry.[1][2][3] Its strategic placement of a fluorine atom, a piperidine amide, and a reactive boronic acid moiety makes it an invaluable reagent for synthesizing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its commercial availability, recommended protocols for purity verification, and a practical workflow for its application in Suzuki-Miyaura coupling. It is intended for researchers, process chemists, and quality control specialists in the pharmaceutical and biotechnology sectors who require a robust understanding of this reagent to ensure reproducibility and success in their drug discovery and development endeavors.

Physicochemical Properties and Structural Attributes

The efficacy of a reagent begins with a fundamental understanding of its physical and chemical characteristics. The properties of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid are summarized below.

| Property | Value | Source |

| CAS Number | 874289-10-8 | [1][4] |

| Molecular Formula | C₁₂H₁₅BFNO₃ | [4][5] |

| Molecular Weight | 251.07 g/mol | [6] |

| Appearance | White to Off-White Solid | [7] |

| Storage Conditions | Sealed in dry, 2-8°C | [6] |

The molecule's structure presents three key features for the synthetic chemist:

-

The boronic acid group is the primary reactive site for Suzuki-Miyaura cross-coupling.

-

The ortho-fluoro substituent modulates the electronic properties of the phenyl ring, which can influence the metabolic stability and bioavailability of the final compound.[8][9] The introduction of fluorine generally enhances the Lewis acidity of the boronic acid.[8][10][11]

-

The piperidine-1-carbonyl group provides a steric and electronic handle that can be used to tune solubility and explore structure-activity relationships (SAR) in drug candidates.

Commercial Availability and Supplier Vetting

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid is readily available from a range of specialty chemical suppliers. Procurement for research and development purposes is straightforward, with vendors typically offering quantities from grams to kilograms.

| Representative Supplier | Typical Purity | Notes |

| Sigma-Aldrich | ≥97% | Available through their marketplace from various sources like AOBChem.[6] |

| Angene | Not specified | Lists the compound with CAS 874289-10-8.[2] |

| Matrix Scientific | Not specified | Lists the compound with CAS 874289-10-8.[1] |

| SynQuest Laboratories, Inc. | Not specified | Provides a detailed Safety Data Sheet (SDS).[4] |

| CymitQuimica | 95% | Lists the isomer (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.[5] |

Expert Insight: When sourcing this reagent, especially for late-stage discovery or process development, it is critical to request a batch-specific Certificate of Analysis (CoA). While catalog purity may be listed as >97%, the nature and percentage of specific impurities can vary. A thorough CoA should provide data from HPLC, ¹H NMR, and Mass Spectrometry, confirming both identity and purity.[7]

Quality Control: Purity Analysis and Characterization

Ensuring the purity of this reagent is paramount, as common boronic acid-related impurities can significantly impact the yield and purity of subsequent reactions. The primary impurities of concern are deboronated byproducts and trimeric anhydrides known as boroxines.

Workflow for Incoming Reagent Verification

The following diagram outlines a logical workflow for the quality control assessment of a newly acquired batch of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid.

Caption: Quality Control workflow for incoming reagent.

Protocol 1: Reversed-Phase HPLC for Purity Determination

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. It separates the target molecule from potential impurities based on hydrophobicity. For boronic acids, care must be taken to use conditions that minimize on-column hydrolysis, which can artificially lower the purity reading of the active compound.

-

Instrumentation: HPLC system with UV detector (e.g., PDA).

-

Column: C18 stationary phase with low silanol activity (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm) to reduce hydrolysis.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B (linear gradient)

-

17-20 min: Hold at 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: Hold at 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water. Aprotic diluents like pure acetonitrile can be used if sample stability is a concern.

-

Analysis: Inject 10 µL. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The deboronated impurity will typically have a shorter retention time.

Protocol 2: ¹H NMR for Structural Confirmation

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the chemical structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks provide a fingerprint of the compound.

-

Spectrometer: 400 MHz or higher.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for boronic acids as the acidic -B(OH)₂ protons are readily observable.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of the deuterated solvent.

-

Expected Chemical Shifts (δ, ppm, approximate):

-

~8.0-8.5 (s, 2H): Protons of the boronic acid group, B(OH)₂. This peak is broad and exchanges with D₂O.

-

~7.2-7.8 (m, 3H): Aromatic protons on the phenyl ring. The fluorine coupling will result in complex splitting patterns (doublets and triplets).

-

~3.1-3.7 (m, 4H): Methylene protons on the piperidine ring adjacent to the nitrogen. These often appear as two broad, overlapping multiplets due to restricted rotation around the amide bond.

-

~1.4-1.7 (m, 6H): Remaining methylene protons of the piperidine ring.

-

-

Self-Validation: The integration of the aromatic region (3H) versus the piperidine ring protons (10H) should be consistent with the structure. The presence of a significant peak corresponding to the deboronated species (an additional aromatic proton in place of the B(OH)₂ group) would indicate impurity.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern drug discovery for the synthesis of biaryl and heteroaryl structures.

General Reaction Scheme & Workflow

The diagram below illustrates the key components and flow of a typical Suzuki-Miyaura coupling reaction utilizing this boronic acid.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Example Suzuki-Miyaura Coupling

Causality: This protocol provides a robust starting point. The choice of a palladium(0) catalyst, a phosphine ligand, and a carbonate base is a well-established system for activating both the organohalide (via oxidative addition) and the boronic acid (via formation of the more nucleophilic boronate species) to drive the catalytic cycle forward. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Materials:

-

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid (1.2 equivalents)

-

Aryl or heteroaryl bromide/iodide (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Deionized Water

-

-

Procedure:

-

To a flame-dried reaction vessel, add the aryl halide (1.0 eq), the boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

-

Heat the reaction mixture to 90°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

-

Stability, Storage, and Handling

-

Storage: The compound should be stored in a tightly sealed container at 2-8°C to minimize degradation.[6]

-

Stability: Arylboronic acids are susceptible to oxidative degradation and protodeboronation (cleavage of the C-B bond), which can be accelerated by acidic or basic conditions. The presence of the ortho-fluoro substituent can influence hydrolytic stability.[8][10] It is advisable to handle the solid under normal atmospheric conditions but to use solutions promptly.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] Handle in a well-ventilated area or a chemical fume hood.[4]

References

-

Zarzeczańska, D., & Adamczyk-Woźniak, A. (n.d.). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. OUCI. Available at: [Link]

-

Zarzeczańska, D., et al. (n.d.). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Request PDF. Available at: [Link]

-

Sporzyński, A., et al. (n.d.). Influence of fluorine substituents on the properties of phenylboronic compounds. ResearchGate. Available at: [Link]

-

Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available at: [Link]

-

Zarzeczańska, D., & Adamczyk-Woźniak, A. (n.d.). (PDF) Fluorinated Boronic Acids: Acidity and Hydrolytic. Amanote Research. Available at: [Link]

-

PubChem. (n.d.). 3-Fluorophenylboronic acid. Available at: [Link]

-

Angene. (n.d.). (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid. Available at: [Link]

-

Boroncore. (n.d.). 874289-10-8 | 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid. Available at: [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. Angene - (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid | 874289-10-8 | MFCD08436039 | AG004MVL [japan.angenechemical.com]

- 3. 874289-10-8 | 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid | Boroncore [boroncore.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid [cymitquimica.com]

- 6. 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid | 874289-10-8 [sigmaaldrich.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

literature review on fluorinated phenylboronic acid derivatives in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fluorinated Phenylboronic Acid Derivatives: A Keystone in Modern Drug Discovery

Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering profound improvements in metabolic stability, lipophilicity, and target binding affinity. When this powerful halogen is combined with the versatile phenylboronic acid moiety, a unique and highly valuable class of molecules emerges: fluorinated phenylboronic acid derivatives. These compounds leverage the ability of the boronic acid group to form reversible covalent bonds with biological targets and to participate in robust synthetic transformations, while the fluorine atoms fine-tune their electronic and pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis, unique characteristics, and diverse applications of fluorinated phenylboronic acid derivatives in drug discovery, from enzyme inhibition and targeted drug delivery to advanced PET imaging and biosensing.

Part 1: The Strategic Advantage of Fluorine and Boronic Acids in Drug Design

The Role of Fluorine: Enhancing Pharmacokinetic and Pharmacodynamic Properties

The introduction of fluorine into a drug molecule can dramatically alter its properties in beneficial ways.[1][2][3][4] Due to its high electronegativity and small size, fluorine can modulate the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolism, thereby increasing a drug's half-life.[1][5] The carbon-fluorine bond is exceptionally strong, contributing to the overall stability of the molecule.[2] Furthermore, the strategic placement of fluorine can enhance a drug's binding affinity to its target protein through favorable electrostatic interactions.[1][5]

The Versatility of the Phenylboronic Acid Moiety: A Multi-faceted Tool

Phenylboronic acids are a class of organoboron compounds characterized by a boronic acid group (-B(OH)₂) attached to a phenyl ring.[6] This functional group is a versatile tool in drug discovery for several reasons:

-

Enzyme Inhibition: The boron atom in a boronic acid is Lewis acidic and can readily accept a pair of electrons from a nucleophilic residue, such as the serine in the active site of a protease, forming a stable tetrahedral intermediate.[7] This mimics the transition state of peptide bond hydrolysis and leads to potent and often reversible enzyme inhibition.[7][8]

-

Targeted Delivery: Boronic acids can form reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in saccharides.[9][10] This property can be exploited to target drugs to cells that overexpress certain cell-surface glycans, such as the sialic acid found on many cancer cells.[9][11]

-

Stimuli-Responsive Systems: The interaction between boronic acids and diols is often pH-dependent, allowing for the design of drug delivery systems that release their payload in the acidic microenvironment of a tumor.[12][13] Boronic acids are also sensitive to reactive oxygen species (ROS), providing another mechanism for triggered drug release in diseased tissues.[12][13]

-

Synthetic Handle: The boronic acid group is a key participant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[6][14] This allows for the efficient synthesis of complex molecular architectures from fluorinated phenylboronic acid building blocks.[14]

The Synergy: Why Fluorinated Phenylboronic Acids are Greater than the Sum of Their Parts

The combination of fluorine and a phenylboronic acid group in a single molecule creates a synergistic effect, where the properties of each moiety are enhanced. Fluorine's electron-withdrawing nature increases the Lewis acidity of the boron atom, which can lead to stronger interactions with biological targets and improved reactivity in certain synthetic transformations.[15][16][17] The fluorine atoms can also improve the pharmacokinetic properties of the boronic acid-containing drug, leading to better oral bioavailability and a longer duration of action.[1][2]

Part 2: Synthesis and Chemical Properties of Fluorinated Phenylboronic Acids

Common Synthetic Routes

Fluorinated phenylboronic acids are typically synthesized from the corresponding fluorinated aryl halide (bromide or iodide) via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.

Experimental Protocol: Synthesis of 2-Fluorophenylboronic Acid

-

Reaction Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-1-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again keeping the temperature below -70 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield 2-fluorophenylboronic acid as a white solid.

Key Physicochemical Properties Influenced by Fluorination

The position and number of fluorine substituents on the phenyl ring have a significant impact on the physicochemical properties of the boronic acid.

| Property | Effect of Fluorination | Rationale |

| pKa | Generally decreases (increased acidity) | The electron-withdrawing inductive effect of fluorine stabilizes the boronate anion.[17][18][19] |

| Lewis Acidity | Increases | The electron-withdrawing nature of fluorine makes the boron atom more electrophilic.[15][16] |

| Hydrolytic Stability | Can be influenced by the position of fluorine | Ortho-fluorine substitution can lead to intramolecular hydrogen bonding, affecting stability.[17] |

The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity

The Suzuki-Miyaura coupling is a versatile and widely used reaction in pharmaceutical synthesis.[14] It allows for the formation of a carbon-carbon bond between a fluorinated phenylboronic acid and an aryl or vinyl halide.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: A reaction vessel is charged with the fluorinated phenylboronic acid (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).

-

Solvent Addition: A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

-

Reaction Conditions: The mixture is degassed with nitrogen or argon and then heated to reflux (typically 80-100 °C) with vigorous stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Part 3: Applications in Drug Discovery and Development

As Enzyme Inhibitors: Targeting Proteasomes and Beyond

The ability of the boronic acid moiety to form a stable, tetrahedral complex with the catalytic serine residue of proteases makes it an excellent warhead for enzyme inhibitors.[7] The first-in-class proteasome inhibitor, Bortezomib (Velcade®), is a dipeptide boronic acid that has revolutionized the treatment of multiple myeloma.[6][7] The success of Bortezomib has spurred the development of new boronic acid-based inhibitors, with fluorination being a key strategy to improve their properties.[6]

Caption: Mechanism of proteasome inhibition by a boronic acid derivative.

In Targeted Drug Delivery and Theranostics

The affinity of phenylboronic acids for diols can be harnessed to target cancer cells, which often overexpress sialic acid on their surface.[9][11] By conjugating a cytotoxic drug to a fluorinated phenylboronic acid, it is possible to achieve selective delivery to the tumor, minimizing off-target toxicity.[9] These systems can also be designed to be theranostic, incorporating both a therapeutic agent and an imaging moiety.

As PET Imaging Agents for Oncology

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in oncology.[20] By labeling a targeting molecule with a positron-emitting isotope, such as fluorine-18 (¹⁸F), it is possible to visualize and quantify the expression of specific biomarkers in vivo.[3][21] Fluorinated phenylboronic acids are excellent precursors for the synthesis of ¹⁸F-labeled PET tracers.[22][23] For example, ¹⁸F-labeled boronic acid derivatives have been developed to target Fibroblast Activation Protein (FAP), a promising biomarker for many types of cancer.[24][25][26]

| PET Tracer Characteristic | Advantage of Fluorinated Phenylboronic Acid Precursor |

| Specific Activity | Efficient and high-yielding radiolabeling reactions.[22] |

| In Vivo Stability | The strong C-F bond prevents defluorination.[2] |

| Pharmacokinetics | Fluorination can improve tumor uptake and clearance from non-target tissues.[24][25] |

As Sensors for Reactive Oxygen Species (ROS)

Elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are a hallmark of many diseases, including cancer and inflammation.[27][28] Phenylboronic acids can be oxidized by H₂O₂ to the corresponding phenol.[27][29] This reaction can be used to design fluorescent probes that "turn on" in the presence of ROS. A fluorophore can be quenched by a fluorinated phenylboronic acid moiety, and upon oxidation, the quenching is relieved, leading to an increase in fluorescence.[29][30]

Caption: Mechanism of a "turn-on" fluorescent sensor for ROS.

Experimental Protocol: Evaluation of a ROS Sensor

-

Probe Preparation: A stock solution of the fluorinated phenylboronic acid-based fluorescent probe is prepared in a suitable solvent (e.g., DMSO).

-

ROS Generation: A solution of hydrogen peroxide is prepared in a biologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Fluorescence Measurement: The probe is added to the buffer, and the baseline fluorescence is measured using a fluorometer.

-

Sensing Assay: The hydrogen peroxide solution is added to the probe solution, and the change in fluorescence intensity is monitored over time.

-

Selectivity Assay: The probe's response to other ROS and biologically relevant species is tested to ensure selectivity for H₂O₂.

Part 4: Future Perspectives and Conclusion

Fluorinated phenylboronic acid derivatives have already made a significant impact on drug discovery, as evidenced by the clinical success of drugs like Bortezomib. The field continues to evolve, with ongoing research focused on:

-

Developing more selective enzyme inhibitors: By fine-tuning the structure of the fluorinated phenylboronic acid, it may be possible to design inhibitors that target specific proteases with greater selectivity, leading to improved efficacy and reduced side effects.

-

Creating multi-functional drug delivery systems: Combining the targeting and stimuli-responsive properties of fluorinated phenylboronic acids into a single, sophisticated drug delivery platform is a promising area of research.

-

Expanding the scope of PET imaging: New ¹⁸F-labeled tracers based on fluorinated phenylboronic acids are being developed to image a wider range of biological targets, enabling earlier and more accurate disease diagnosis.

References

- The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - ACS Publications.

- Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - NIH.

- Boronate-Mediated Biologic Delivery | Journal of the American Chemical Society.

- The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery | Accounts of Chemical Research - ACS Publications.

- The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery | Request PDF.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.

- Boronic Acid Mediated Cellular Delivery of Therapies - University of Pittsburgh.

- 64Cu-Labeled Boronic-Acid-Conjugated Porphyrin: A Novel Agent for PET Imaging and Boron Neutron Capture Therapy - PubMed.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.

- Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PubMed.

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

- Boron Amino Acid Mimetics for PET Imaging of Cancer - NIH Technology Transfer.

- (PDF) Synthesis and Preclinical Evaluation of Novel 68Ga-labeled (R)-Pyrrolidin-2-yl-boronic acid-based PET Tracers for Fibroblast Activation Protein-targeted Cancer Imaging - ResearchGate.

- Boosting Drug Discovery: The Value of Fluorinated Phenylboronic Acids.

- Influence of fluorine substituents on the properties of phenylboronic compounds.

- Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites - NIH.

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - MDPI.

- Unlocking Novel Synthesis Pathways with Fluorinated Boronic Acids.

- The Indispensable Role of 2-Fluorophenylboronic Acid in Modern Pharmaceutical Synthesis.

- 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem.

- The Role of Fluorinated Boronic Acids in Modern Drug Discovery.

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - NIH.

- Boron chemicals in diagnosis and therapeutics - PMC - PubMed Central.

- Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress - ResearchGate.

- CHAPTER 4: Fluorescent Chemosensors Based on Boronic Acid Derivatives - Books.

- Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid.

- Scheme. Synthesis of the boronic acid derivatives used in this study. - ResearchGate.

- 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem.

- Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine.

- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI.

- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC - NIH.

- Recent development of boronic acid-based fluorescent sensors - PMC - PubMed Central.

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluor - Semantic Scholar.

- Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - Frontiers.

- A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells - ResearchGate.

- Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds | Request PDF - ResearchGate.

- Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids | Organic Letters - ACS Publications.

- Nanoparticles for delivery of metal ions to induce programmed cell dea | IJN - Dove Medical Press.

- Applications of Fluorine in Medicinal Chemistry - PubMed.

- Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine - Organic Chemistry Portal.

- Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchGate.

- Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species | Accounts of Chemical Research - ACS Publications.

- Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids | Organic Letters - ACS Publications.

- Roles of Fluorine in Drug Design and Drug Action | Bentham Science.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. mdpi.com [mdpi.com]

- 7. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. nbinno.com [nbinno.com]

- 21. techtransfer.nih.gov [techtransfer.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. books.rsc.org [books.rsc.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of Piperidine-Containing Boronic Acids

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores with versatile functional groups is a cornerstone of rational drug design.[1] Piperidine-containing boronic acids represent a compelling class of molecules at the intersection of two such powerful entities. The piperidine ring, a saturated six-membered heterocycle, is a privileged scaffold found in numerous approved drugs, valued for its ability to introduce three-dimensional complexity and modulate physicochemical properties such as lipophilicity and basicity.[2][3] On the other hand, the boronic acid group, with its unique electronic properties and ability to form reversible covalent bonds with diols, has emerged as a critical functional group in the development of enzyme inhibitors and sensors.[4][5] The first boronic acid-containing drug, bortezomib (Velcade®), approved by the FDA in 2003 for treating multiple myeloma, paved the way for increased interest in this area.[4]

This guide provides an in-depth exploration of the molecular structure and conformational landscape of piperidine-containing boronic acids. Understanding the intricate interplay between the conformation of the piperidine ring and the reactivity of the boronic acid moiety is paramount for researchers, scientists, and drug development professionals seeking to harness the full potential of this molecular architecture. We will delve into the fundamental principles governing their structure, the key analytical techniques for their characterization, and the profound implications of their conformation on their biological activity.

Part 1: The Structural Core - Unraveling the Conformation of the Piperidine Ring

The piperidine ring is not a static, planar entity. Its saturated nature allows for a dynamic equilibrium between different three-dimensional arrangements, with the chair conformation being the most stable and prevalent.[6] However, the presence of substituents and the nature of the nitrogen's substitution can significantly influence this equilibrium, potentially leading to the population of twist-boat or boat conformations.[7]

The conformational preference of substituents on the piperidine ring (axial vs. equatorial) is a critical determinant of a molecule's overall shape and its ability to interact with biological targets. This preference is governed by a combination of steric and stereoelectronic effects. For instance, bulky substituents generally favor the equatorial position to minimize steric hindrance. However, stereoelectronic effects, such as hyperconjugation and electrostatic interactions, can sometimes favor the axial orientation, as observed in certain fluorinated piperidines.[8][9]

The nitrogen atom of the piperidine ring can also play a crucial role in determining conformation, particularly when it is part of an amide or has a lone pair that can participate in hydrogen bonding. The barrier to nitrogen inversion and the preference for the lone pair's orientation (axial vs. equatorial) can be influenced by the electronic nature of its substituent.

Visualizing Conformational Equilibrium

The dynamic interplay between different piperidine conformations can be visualized as follows:

Caption: Conformational landscape of the piperidine ring.

Part 2: The Boronic Acid Moiety - More Than Just a Lewis Acid

Structurally, boronic acids are characterized by a trivalent boron atom with a vacant p-orbital, rendering them Lewis acidic.[10] This Lewis acidity is central to their chemical behavior. In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species.[11] The pKa of a boronic acid, typically around 9, dictates the position of this equilibrium at a given pH.[12] However, the electronic nature of the substituent on the boron atom can significantly modulate this pKa; electron-withdrawing groups decrease the pKa, making the boronic acid more acidic.[11][13]

A key feature of boronic acids is their ability to form reversible covalent esters with 1,2- and 1,3-diols, a reaction that is fundamental to their application as sensors for saccharides and as inhibitors of enzymes that process diol-containing substrates.[14][15] This interaction is highly dependent on the pH of the medium and the pKa of the boronic acid.[16]

Interaction with Diols: A Reversible Covalent Bond

The formation of a boronate ester with a diol is a dynamic process that is critical for the biological activity of many boronic acid-containing drugs.

Caption: Equilibrium of boronic acid with diols.

Part 3: Analytical Characterization - A Multi-faceted Approach

A comprehensive understanding of the molecular structure and conformation of piperidine-containing boronic acids necessitates the use of complementary analytical techniques. X-ray crystallography provides a definitive picture of the molecule's solid-state structure, while Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into its conformation and dynamics in solution.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography is an indispensable tool for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.[17][18] For piperidine-containing boronic acids, a high-quality crystal structure can reveal:

-

Piperidine Ring Conformation: Direct visualization of the chair, boat, or twist-boat conformation.

-

Substituent Orientation: Unambiguous assignment of axial or equatorial positions for all substituents.

-

Bond Lengths and Angles: Precise measurements that can indicate electronic effects and strain within the molecule.

-

Intermolecular Interactions: Identification of hydrogen bonding networks and other non-covalent interactions that stabilize the crystal lattice. In the solid state, arylboronic acids often form hydrogen-bonded dimers.[10]

-

Crystal Growth (The Causality): The cornerstone of a successful X-ray diffraction experiment is the growth of a single, well-ordered crystal. This is often the most challenging step. The choice of solvent is critical; a solvent system in which the compound has moderate solubility is ideal. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent are common techniques. The goal is to allow the molecules to pack in a highly ordered, repeating lattice.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head using a cryo-protectant (e.g., paratone oil) to prevent ice formation during data collection at low temperatures (typically 100 K).

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

NMR Spectroscopy: Probing Conformation and Dynamics in Solution

While X-ray crystallography provides a static picture, NMR spectroscopy allows for the study of molecular structure and dynamics in the solution phase, which is often more relevant to biological systems.[19][20] For piperidine-containing boronic acids, NMR is a powerful tool to:

-

Determine Piperidine Ring Conformation: The coupling constants (J-values) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) between vicinal axial protons are indicative of a chair conformation.

-

Assign Substituent Orientation: The chemical shifts of protons and carbons are sensitive to their local electronic environment. Axial and equatorial substituents will have distinct chemical shifts.

-

Investigate Dynamic Processes: Variable temperature NMR experiments can be used to study dynamic processes such as ring flipping and restricted rotation around single bonds.[19]

| NMR Parameter | Information Gained | Typical Values for Piperidine Chair Conformation |

| ¹H Chemical Shift | Electronic environment of protons | Axial protons are typically shielded (upfield) compared to equatorial protons. |

| ¹³C Chemical Shift | Electronic environment of carbons | Carbons with axial substituents are often shielded (upfield) due to the gamma-gauche effect.[20] |

| ³JHH (Vicinal Coupling) | Dihedral angle between protons | ³J_ax,ax ≈ 10-13 Hz; ³J_ax,eq ≈ 2-5 Hz; ³J_eq,eq ≈ 2-5 Hz |

| NOE (Nuclear Overhauser Effect) | Through-space proximity of protons | Strong NOEs are observed between protons that are close in space (e.g., 1,3-diaxial protons). |

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.[8]

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling patterns of the protons.

-

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is used to trace out the spin systems within the molecule, for example, to walk around the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is essential for assigning the carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. It is crucial for connecting different fragments of the molecule and for assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. They are particularly useful for determining the relative stereochemistry and for distinguishing between axial and equatorial substituents.

Part 4: Synthesis of Piperidine-Containing Boronic Acids

The synthesis of these bifunctional molecules can be approached in several ways, often involving the introduction of the boronic acid moiety onto a pre-formed piperidine ring or the construction of the piperidine ring on a boronic acid-containing precursor. A common strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach an aryl or vinyl boronic acid to a suitable piperidine derivative.[21] Alternatively, a rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted piperidines from pyridine and boronic acids.[22][23]

Synthetic Workflow Example

Caption: A synthetic route to piperidine boronic acids.

Part 5: Implications for Drug Discovery and Beyond

The conformation of a piperidine-containing boronic acid has profound implications for its biological activity. The three-dimensional arrangement of the molecule dictates how it fits into the binding site of a target protein. A subtle change in the conformation of the piperidine ring can dramatically alter the orientation of the boronic acid group, affecting its ability to form key interactions with active site residues.[17][18]

For example, in the design of enzyme inhibitors, the piperidine scaffold can serve to position the boronic acid group precisely in the active site to interact with a catalytic serine residue or a metal cofactor.[17][18] The conformational rigidity or flexibility of the piperidine ring can also impact the molecule's pharmacokinetic properties, such as its membrane permeability and metabolic stability.[3][24]

Conclusion